molecular formula C9H6Cl3N3 B1467468 4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole CAS No. 1249340-50-8

4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole

Cat. No. B1467468
CAS RN: 1249340-50-8
M. Wt: 262.5 g/mol
InChI Key: XYHHVCVBJQEWHU-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole (CMCDT) is a synthetic triazole derivative with a variety of applications in scientific research. It is a highly versatile compound that has been used in a wide range of studies, including organic synthesis, medicinal chemistry, and biochemistry. CMCDT is a potent inhibitor of cytochrome P450 enzymes and has been used as an inhibitor of various enzymes involved in drug metabolism. In addition, CMCDT has been used in the synthesis of various drugs and has been used to study the mechanism of action of drugs. CMCDT is also known for its ability to reduce the toxicity of certain compounds, and it has been used in drug delivery systems.

Scientific Research Applications

Synthesis and Material Science

Energetic Salts Synthesis

Triazolyl-functionalized monocationic energetic salts were prepared through reactions involving triazole compounds, showcasing their utility in creating high-density, thermally stable materials suitable for energetic applications. These salts exhibit good thermal stability and relatively high density, highlighting their potential in materials science, particularly in the development of energetic materials (Wang, Gao, Ye, & Shreeve, 2007).

Corrosion Inhibition

Mild Steel Corrosion Protection

Triazole derivatives, specifically related compounds, have been investigated for their efficiency in protecting mild steel against corrosion in acidic environments. These compounds act as mixed-type inhibitors, offering a promising approach to corrosion protection. The efficiency of these inhibitors was found to vary depending on the type and nature of the substituents present in the molecule, with some achieving up to 99.6% efficiency at specific concentrations. This application demonstrates the potential of triazole derivatives in extending the life of metals exposed to corrosive environments (Bentiss et al., 2007; Lagrenée et al., 2002).

Molecular Structure and Analysis

Structural Characterization

The structural characterization of triazole derivatives has been a subject of research, providing valuable information on the molecular arrangement and electronic properties of these compounds. For example, the analysis of "4-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione" included single-crystal X-ray structure determination, NMR, IR, and UV spectroscopy, offering insights into its molecular packing and interaction patterns. Such studies are crucial for understanding the chemical behavior and potential applications of triazole derivatives in various fields (Yeo, Azizan, & Tiekink, 2019).

properties

IUPAC Name

4-(chloromethyl)-1-(3,5-dichlorophenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl3N3/c10-4-8-5-15(14-13-8)9-2-6(11)1-7(12)3-9/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHHVCVBJQEWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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